Ethyl (2-(furan-2-yl)-2-methoxyethyl)carbamate
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Overview
Description
Synthesis Analysis
The synthesis of furan compounds, which Ethyl (2-(furan-2-yl)-2-methoxyethyl)carbamate is likely related to, can be achieved through various methods. One common method is the Paal-Knorr Furan Synthesis, which involves the cyclization of 1,4-diketones . Other methods involve the use of catalysts such as palladium, gold, and copper .Chemical Reactions Analysis
Furan compounds can undergo a variety of chemical reactions. For instance, they can be oxidized to form enals . They can also undergo cycloisomerization to form furans . The specific reactions that Ethyl (2-(furan-2-yl)-2-methoxyethyl)carbamate can undergo would depend on its specific structure.Scientific Research Applications
Medicinal Chemistry: Antibacterial Agents
Furan derivatives, including compounds like Ethyl (2-(furan-2-yl)-2-methoxyethyl)carbamate, have been recognized for their antibacterial properties . They are particularly valuable in the development of new drugs to combat microbial resistance, which is a growing global health concern. The furan nucleus is an essential synthetic element in medicinal chemistry, leading to the creation of innovative antibacterial agents.
Agriculture: Crop Protection
In agriculture, furan derivatives are utilized in the synthesis of various agrochemicals . These compounds can be designed to protect crops from pests and diseases, contributing to improved yield and food security. The versatility in the synthesis of furan derivatives allows for the creation of targeted solutions for specific agricultural needs.
Material Science: Epoxy Resins
The furan ring, a component of Ethyl (2-(furan-2-yl)-2-methoxyethyl)carbamate, is used in the development of high-performance epoxy resins . These resins are recyclable and exhibit excellent mechanical properties and thermal stability, making them suitable for use in sustainable materials and composites.
Environmental Science: Biodegradable Polymers
Furan derivatives are being explored for their potential in creating biodegradable polymers . These polymers can significantly reduce environmental pollution by breaking down naturally, unlike traditional plastics. This application is crucial in the pursuit of eco-friendly material alternatives.
Biochemistry: Enzyme Inhibition
In biochemistry, furan-containing compounds serve as enzyme inhibitors . They can be used to regulate biological pathways and have implications in the treatment of various diseases. The ability to inhibit specific enzymes allows researchers to control and study biochemical processes in greater detail.
Pharmacology: Drug Development
The pharmacological applications of furan derivatives include the development of drugs with anti-inflammatory, analgesic, and anticancer properties . The structural diversity of furan compounds provides a rich source for the discovery of new therapeutic agents.
Chemical Engineering: Synthesis Methods
Ethyl (2-(furan-2-yl)-2-methoxyethyl)carbamate can be involved in advanced synthesis techniques in chemical engineering . These methods enable the efficient production of complex molecules, which are essential for the creation of new materials and chemicals.
Analytical Chemistry: Chromatography
In analytical chemistry, furan derivatives can be used as standards or reagents in chromatographic analysis . Their distinct chemical properties allow for the separation and identification of compounds in complex mixtures, which is vital for quality control and research.
Future Directions
properties
IUPAC Name |
ethyl N-[2-(furan-2-yl)-2-methoxyethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4/c1-3-14-10(12)11-7-9(13-2)8-5-4-6-15-8/h4-6,9H,3,7H2,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROIMCKGATADPOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCC(C1=CC=CO1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (2-(furan-2-yl)-2-methoxyethyl)carbamate |
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